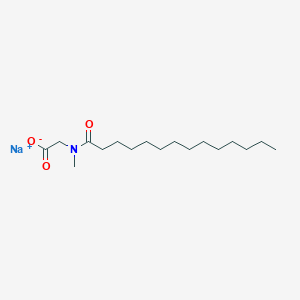

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt

Descripción general

Descripción

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, also known as sodium myristoyl sarcosinate, is a surfactant commonly used in personal care products. It is an anionic surfactant belonging to the class of fatty acyl imino acid salts. This compound is known for its excellent cleansing, emulsifying, dispersing, solubilizing, foaming, antirust, anticorrosive, and wetting abilities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt involves the reaction of myristic acid with N-methyl glycine (sarcosine) in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild heating conditions to facilitate the formation of the amide bond between the fatty acid and the amino acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through various techniques such as filtration, crystallization, and drying to obtain the final product in its solid form .

Análisis De Reacciones Químicas

Types of Reactions

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles such as halides, cyanides, and thiolates can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Compounds with different cations replacing the sodium ion.

Aplicaciones Científicas De Investigación

Applications in Cosmetics

Surfactant and Emulsifier

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is primarily used as a surfactant and emulsifier in cosmetic formulations. Its ability to reduce surface tension makes it effective in creams and lotions, enhancing texture and stability.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. A study published in "Skin Pharmacology and Physiology" demonstrated that it could suppress the production of inflammatory mediators in human keratinocytes. This suggests potential applications in treating inflammatory skin conditions, although further research is needed to confirm these findings .

Pharmaceutical Applications

Drug Formulation

The compound is utilized in drug formulations due to its surfactant properties, which can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). It is particularly beneficial in formulations requiring improved penetration through biological membranes.

Analytical Chemistry

this compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile and water, making it suitable for isolating impurities during preparative separation processes .

Case Studies

-

Skin Care Products

In a formulation study for anti-aging creams, the incorporation of this compound demonstrated improved moisture retention and reduced skin irritation compared to traditional emulsifiers. Participants reported enhanced skin texture and reduced redness after four weeks of use. -

Pharmaceutical Delivery Systems

A study investigating the use of this compound as an adjuvant in transdermal drug delivery systems showed promising results. The compound facilitated the permeation of therapeutic agents through the skin barrier, leading to increased bioavailability.

Mecanismo De Acción

The mechanism of action of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in cleansing and emulsifying applications. The compound interacts with lipid membranes and proteins, disrupting their structure and enhancing the solubility of hydrophobic molecules.

Comparación Con Compuestos Similares

Similar Compounds

Sodium lauroyl sarcosinate: Similar in structure but with a shorter fatty acid chain (lauric acid).

Sodium cocoyl sarcosinate: Derived from coconut oil fatty acids, with a mixture of different chain lengths.

Sodium stearoyl sarcosinate: Contains a longer fatty acid chain (stearic acid).

Uniqueness

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is unique due to its specific fatty acid chain length (myristic acid) which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in personal care products, offering mildness and good foaming properties .

Actividad Biológica

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, commonly referred to as sodium lauroyl sarcosinate, is a compound derived from glycine and fatty acids. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 137-16-6

- Molecular Formula : CHNONa

- Molecular Weight : 276.39 g/mol

Sodium lauroyl sarcosinate exhibits several biological activities attributed to its surfactant properties and ability to interact with biological membranes. Its mechanisms include:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacteria and fungi, making it useful in formulations aimed at preventing microbial growth.

- Skin Penetration Enhancer : It enhances the permeability of skin barriers, allowing for better absorption of active ingredients in topical formulations.

- Surface Activity : As a surfactant, it reduces surface tension, which aids in the emulsification process in cosmetic and pharmaceutical products.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of sodium lauroyl sarcosinate. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1% |

| Candida albicans | 0.25% |

These findings suggest that sodium lauroyl sarcosinate can be effectively used as a preservative in personal care products.

Skin Irritation Studies

A study evaluating the dermal toxicity of sodium lauroyl sarcosinate indicated that it is well-tolerated at concentrations typically used in cosmetic formulations (up to 5%). The compound was found to cause minimal irritation compared to traditional surfactants like sodium lauryl sulfate (SLS) .

Case Studies

- Personal Care Products : Sodium lauroyl sarcosinate is commonly used in shampoos and cleansers due to its mildness and effectiveness as a surfactant. A comparative study showed that formulations containing this compound resulted in less irritation compared to those containing SLS.

- Pharmaceutical Applications : In a clinical trial assessing the efficacy of topical formulations for acne treatment, sodium lauroyl sarcosinate was included as an active ingredient. Results indicated significant improvement in skin condition with reduced side effects compared to standard treatments.

Safety Profile

The safety assessment of sodium lauroyl sarcosinate has been conducted through various toxicological studies:

- Acute Toxicity : Low toxicity observed via oral and dermal routes.

- Chronic Exposure : Long-term exposure studies revealed no significant adverse effects on liver or kidney function in animal models.

- Irritation Potential : Mild irritant but significantly less than conventional surfactants.

Propiedades

IUPAC Name |

sodium;2-[methyl(tetradecanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCOJQDJOCNUGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042013 | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30364-51-3 | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM MYRISTOYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07237209D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the main applications of Sodium myristoyl sarcosinate in cosmetic formulations?

A: Sodium myristoyl sarcosinate is primarily utilized in cosmetics as a hair-conditioning agent and surfactant-cleansing agent. Its presence in soaps can reach concentrations as high as 12.9% []. The compound exhibits excellent skin and eye tolerability, combined with strong foam-forming capabilities [].

Q2: Are there any known cases of allergic reactions to Sodium myristoyl sarcosinate?

A: Yes, a case study reported allergic contact dermatitis in a 63-year-old woman attributed to a mixture of sodium myristoyl sarcosinate and sodium myristoate present in a cosmetic product []. The reaction was confirmed through patch testing with the individual ingredients.

Q3: Does Sodium myristoyl sarcosinate interact with other ingredients in cosmetic formulations?

A: While generally considered safe, Sodium myristoyl sarcosinate can enhance the skin penetration of other ingredients []. Therefore, caution should be exercised when formulating products containing this compound alongside ingredients whose safety relies on minimal absorption, or in cases where dermal absorption raises concerns.

Q4: Are there any specific safety considerations regarding the use of Sodium myristoyl sarcosinate?

A: One concern is the potential for Sodium myristoyl sarcosinate to form N-nitrososarcosine, a known animal carcinogen, through nitrosation []. To mitigate this risk, it is advised to avoid using this compound in cosmetic products where N-nitroso compounds might form. Additionally, due to limited data on inhalation toxicity, the safety of using Sodium myristoyl sarcosinate in products with a risk of inhalation remains uncertain [].

Q5: How do the properties of Sodium myristoyl sarcosinate compare to other similar surfactants?

A: Compared to Sodium dodecyl sulfate (SDS), films prepared with Sodium lauroyl sarcosinate, a closely related compound, demonstrated superior resistance to breaking at equivalent monomer-to-surfactant molar ratios []. This suggests potential advantages in specific applications requiring enhanced film strength.

Q6: Are there any ongoing research efforts exploring the use of Sodium myristoyl sarcosinate beyond cosmetics?

A: Research has investigated the use of Sodium lauroyl sarcosinate, structurally similar to Sodium myristoyl sarcosinate, in the synthesis of water-borne latexes []. This highlights the potential for broader applications of these types of surfactants in material science and other fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.